molecular formula C9H8N2O2 B1435203 5-(5-methylfuran-2-yl)pyrazin-2-ol CAS No. 1803583-75-6

5-(5-methylfuran-2-yl)pyrazin-2-ol

Cat. No.: B1435203
CAS No.: 1803583-75-6
M. Wt: 176.17 g/mol
InChI Key: BIGDSEOFQJMJRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-methylfuran-2-yl)pyrazin-2-ol is an organic compound that features a furan ring substituted with a methyl group and a dihydropyrazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-methylfuran-2-yl)pyrazin-2-ol typically involves the reaction of 5-methylfurfural with appropriate reagents to form the desired product. One common method includes the use of reductive amination, hydrogenation, and hydrodeoxygenation processes . These reactions are often catalyzed by silica-supported cobalt nanoparticles, which provide efficient and selective conversion under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar catalytic processes, scaled up to meet production demands. The use of biomass-derived feedstocks, such as 5-methylfurfural, is advantageous for sustainable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

5-(5-methylfuran-2-yl)pyrazin-2-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary, but typically involve controlled temperatures and pressures to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while reduction can produce more reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-(5-methylfuran-2-yl)pyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, modulating their activity and influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-methylfuran-2-yl)pyrazin-2-ol is unique due to its combination of a furan ring and a dihydropyrazinone moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

5-(5-methylfuran-2-yl)-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)7-4-11-9(12)5-10-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGDSEOFQJMJRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CNC(=O)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-methylfuran-2-yl)pyrazin-2-ol
Reactant of Route 2
Reactant of Route 2
5-(5-methylfuran-2-yl)pyrazin-2-ol
Reactant of Route 3
Reactant of Route 3
5-(5-methylfuran-2-yl)pyrazin-2-ol
Reactant of Route 4
Reactant of Route 4
5-(5-methylfuran-2-yl)pyrazin-2-ol
Reactant of Route 5
Reactant of Route 5
5-(5-methylfuran-2-yl)pyrazin-2-ol
Reactant of Route 6
5-(5-methylfuran-2-yl)pyrazin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.